molecular formula C17H18N4O4S B2505725 3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034244-52-3

3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2505725
CAS No.: 2034244-52-3
M. Wt: 374.42
InChI Key: OZAWDXAYRZZERI-UHFFFAOYSA-N
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Description

3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a quinoline moiety, a piperidine ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Sulfonylation: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonylated quinoline.

    Imidazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate product with urea or a similar reagent under acidic or basic conditions to form the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the quinoline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to partially or fully reduced quinoline or piperidine derivatives.

Scientific Research Applications

3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine and imidazolidine-2,4-dione rings may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring.

    Piperidine Derivatives: Compounds such as piperidine itself and its derivatives used in pharmaceuticals.

    Imidazolidine-2,4-dione Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.

Uniqueness

3-(1-(Quinolin-8-ylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of three distinct pharmacophores in a single molecule. This structural complexity allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.

Properties

IUPAC Name

3-(1-quinolin-8-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-15-11-19-17(23)21(15)13-6-9-20(10-7-13)26(24,25)14-5-1-3-12-4-2-8-18-16(12)14/h1-5,8,13H,6-7,9-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAWDXAYRZZERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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